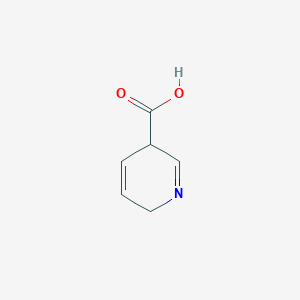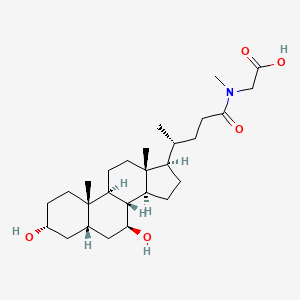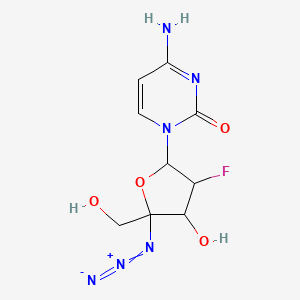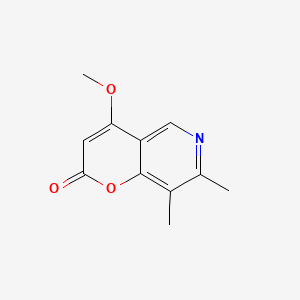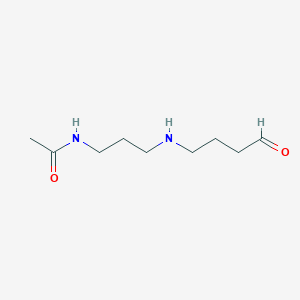
1,2-Dipentadecanoyl-sn-glycero-3-phosphocholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-di-O-pentadecanoyl-sn-glycero-3-phosphocholine is a phosphatidylcholine 30:0 in which the acyl group specified at positions 1 and 2 is pentadecanoyl. It derives from a pentadecanoic acid.
Scientific Research Applications
Analytical Methods in Phospholipid Research
A study developed a quantitative analysis method for phosphatidylcholine (including 1,2-dipentadecanoyl-sn-glycero-3-phosphocholine) and its hydrolysis products using high-performance liquid chromatography. This method is crucial for controlling the acyl migration process of LPC regioisomers, which is significant in the synthesis or modification of phosphatidylcholine (Kiełbowicz et al., 2012).
Membrane Phase Transition Studies
1,2-Dipentadecanoyl-sn-glycero-3-phosphocholine has been used in studies observing phase transition behaviors in lipid bilayers. In situ temperature-dependent atomic force microscopy revealed the gel-fluid phase transition in bilayers, contributing to our understanding of membrane dynamics at different temperatures (Feng et al., 2005).
Multicompartment Systems and Controlled Release
This phospholipid has been employed in the creation of liposomes in polymersomes (LiPs) systems, showcasing controlled sequential release of dyes at defined temperatures. This technique has potential applications in creating microreactors for on-demand cascade reactions (Peyret et al., 2017).
Free-Standing Lipid Bilayer Membranes
Research involving free-standing lipid bilayer membranes in microdevices utilized this phospholipid. The study showed the possibility of using these devices for single-channel electrophysiology sensing applications, emphasizing the potential in biophysical studies of lipid bilayers and associated proteins (Marín et al., 2016).
Molecular Dynamics Simulations
1,2-Dipentadecanoyl-sn-glycero-3-phosphocholine is also a subject in molecular dynamics simulations. These simulations aim to understand the structure and hydration of bilayers formed by various phospholipids, providing insights into lipid biophysics and membrane behavior (Poger & Mark, 2010).
Hydration Structure Studies
The hydration of the phosphocholine headgroup in this phospholipid has been extensively studied. Research using neutron diffraction and computer simulation techniques revealed detailed hydration structures, crucial for understanding the interactions of phosphocholines in solution and membrane environments (Foglia et al., 2010).
properties
Product Name |
1,2-Dipentadecanoyl-sn-glycero-3-phosphocholine |
|---|---|
Molecular Formula |
C38H76NO8P |
Molecular Weight |
706 g/mol |
IUPAC Name |
[(2R)-2,3-di(pentadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C38H76NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-37(40)44-34-36(35-46-48(42,43)45-33-32-39(3,4)5)47-38(41)31-29-27-25-23-21-19-17-15-13-11-9-7-2/h36H,6-35H2,1-5H3/t36-/m1/s1 |
InChI Key |
LJARBVLDSOWRJT-PSXMRANNSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCC |
SMILES |
CCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCC |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



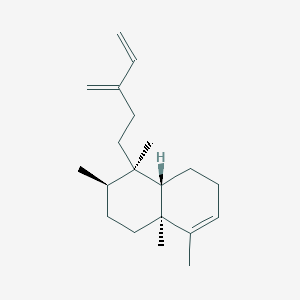
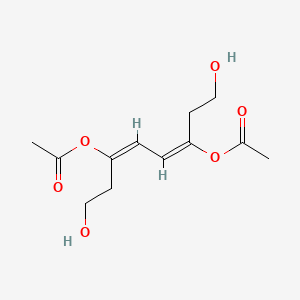
![N-[3-(dimethylamino)propyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)-4-[methyl-(phenylmethyl)sulfamoyl]benzamide](/img/structure/B1263633.png)
